molecular formula C4H8NO2- B1237608 (2R)-3-amino-2-methylpropanoate

(2R)-3-amino-2-methylpropanoate

Cat. No. B1237608
M. Wt: 102.11 g/mol
InChI Key: QCHPKSFMDHPSNR-GSVOUGTGSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-aminoisobutyrate is a 3-aminoisobutyrate. It is a conjugate base of a (R)-3-aminoisobutyric acid. It is an enantiomer of a (S)-3-aminoisobutyrate.

Scientific Research Applications

  • Stereochemistry in Catabolism : (2R)-3-amino-2-methylpropanoate plays a role in the stereochemical aspects of catabolism. For instance, its involvement in the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil has been studied (Gani, Hitchcock, & Young, 1985).

  • Poly(β-amino acid) Helices : Research into the absorption and circular dichroic (CD) spectra of helical structures in poly(β-amino acids) includes polymers of β-alanine and (R)-3-amino-2-methylpropanoic acid, indicating the compound's relevance in studying the structural properties of polymers (Bode & Applequist, 1997).

  • Photopolymerization : The compound has applications in the field of photopolymerization, as seen in studies involving alkoxyamine compounds derived from 3-amino-2-methylpropanoate for initiating photopolymerization processes (Guillaneuf et al., 2010).

  • Asymmetric Synthesis in Medicinal Chemistry : It is used in asymmetric formal synthesis processes, like the preparation of biologically important compounds including certain commercial drugs (Ha et al., 2007).

  • Enantioselective Synthesis : The compound is important in enantioselective synthesis, for example, in the synthesis of amino acids and intermediates used in pharmaceutical applications (Alonso et al., 2005).

  • Crystal Structure Studies : Studies involving the crystal structure of amino acid esters, which include derivatives of 3-amino-2-methylpropanoate, contribute to the understanding of molecular structures and interactions (Yancheva et al., 2015).

  • Computational Peptidology : The compound is also relevant in computational peptidology, particularly in the study of antifungal tripeptides, highlighting its potential in drug discovery and design (Flores-Holguín et al., 2019).

  • Organotin(IV) Complexes in Anticancer Research : It is part of the study of amino acetate functionalized Schiff base organotin(IV) complexes, which are being investigated for their potential as anticancer drugs (Basu Baul et al., 2009).

properties

Product Name

(2R)-3-amino-2-methylpropanoate

Molecular Formula

C4H8NO2-

Molecular Weight

102.11 g/mol

IUPAC Name

(2R)-3-amino-2-methylpropanoate

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m1/s1

InChI Key

QCHPKSFMDHPSNR-GSVOUGTGSA-M

Isomeric SMILES

C[C@H](CN)C(=O)[O-]

Canonical SMILES

CC(CN)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-amino-2-methylpropanoate
Reactant of Route 2
(2R)-3-amino-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
(2R)-3-amino-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
(2R)-3-amino-2-methylpropanoate
Reactant of Route 5
(2R)-3-amino-2-methylpropanoate
Reactant of Route 6
(2R)-3-amino-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.